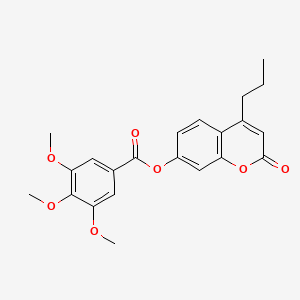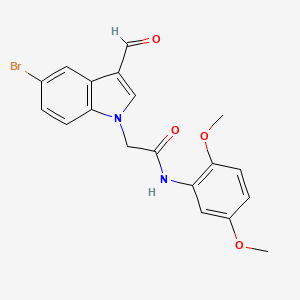
N-(3-acetylphenyl)-5-bromo-2-chlorobenzamide
Overview
Description
N-(3-acetylphenyl)-5-bromo-2-chlorobenzamide, commonly known as BAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BAC is a derivative of benzamide and is synthesized through a complex chemical process.
Scientific Research Applications
BAC has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BAC has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Moreover, BAC has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
In the field of biology, BAC has been used as a tool for the study of protein-protein interactions. BAC can be used to label specific proteins in cells, allowing researchers to study their interactions and functions. Additionally, BAC has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
In the field of chemistry, BAC has been used as a reagent for the synthesis of various organic compounds. BAC can be used as a building block for the synthesis of other benzamide derivatives, making it a valuable tool for synthetic chemists.
Mechanism of Action
The mechanism of action of BAC is not fully understood. However, it is believed that BAC exerts its biological effects through the inhibition of certain enzymes and proteins in cells. For example, BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BAC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BAC can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Moreover, BAC has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that BAC can reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BAC in lab experiments is its specificity. BAC can be used to label specific proteins in cells, allowing researchers to study their interactions and functions. Moreover, BAC has a high binding affinity for ROS, making it a valuable tool for the detection of ROS in cells. However, one of the limitations of using BAC is its toxicity. BAC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BAC. One potential direction is the development of new drugs for the treatment of pain and inflammation-related disorders. BAC has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of BAC's anti-cancer properties. BAC has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. Additionally, the use of BAC as a tool for the study of protein-protein interactions and the detection of ROS in cells is an area that requires further investigation.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFBEFYTHAWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-bromo-2-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4736362.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736364.png)
![1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4736369.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4736377.png)

![N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4736387.png)
![ethyl 1-[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4736397.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736401.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736408.png)
![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4736415.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4736418.png)
![1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736425.png)

